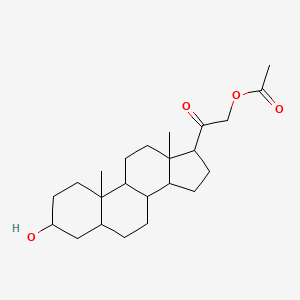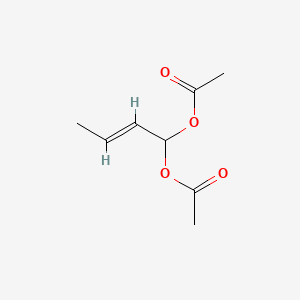
Dibutyl 3-oxopentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is an organic compound with interesting properties and applications.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of Dibutyl 3-oxopentanedioate involves esterification of 3-oxopentanedioic acid (also known as acetylacetone) with butanol. The reaction proceeds under acidic conditions, typically using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The esterification reaction can be represented as follows:
3-oxo-pentanedioic acid+Butanol→Dibutyl 3-oxopentanedioate+Water
Industrial Production:: Industrial production methods may vary, but the above synthetic route is commonly employed.
Analyse Chemischer Reaktionen
Dibutyl 3-oxopentanedioate can undergo various reactions:
Hydrolysis: Under basic conditions, it hydrolyzes back to 3-oxopentanedioic acid and butanol.
Esterification: It can react with other alcohols to form different esters.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common reagents include strong acids or bases, reducing agents, and nucleophiles. The major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Dibutyl 3-oxopentanedioate finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Polymer Chemistry: For modifying polymer properties.
Flavor and Fragrance Industry: As a component in perfumes and flavorings.
Wirkmechanismus
The exact mechanism of action for Dibutyl 3-oxopentanedioate depends on its specific application. It may act as a prodrug, releasing the active compound upon hydrolysis. Molecular targets and pathways vary based on its use.
Vergleich Mit ähnlichen Verbindungen
Dibutyl 3-oxopentanedioate is structurally related to other esters and ketones. its uniqueness lies in its specific combination of functional groups and applications.
Eigenschaften
CAS-Nummer |
42599-01-9 |
|---|---|
Molekularformel |
C13H22O5 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
dibutyl 3-oxopentanedioate |
InChI |
InChI=1S/C13H22O5/c1-3-5-7-17-12(15)9-11(14)10-13(16)18-8-6-4-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
SAPPVGOXJLSDHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CC(=O)CC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(benzylsulfanyl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996376.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996378.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid](/img/structure/B11996382.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996388.png)
![1H-Benzimidazole, 2-[5-bromo-2-(hexyloxy)phenyl]-](/img/structure/B11996408.png)
![ethyl (2E)-2-[3-(acetyloxy)-4-ethoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996415.png)

![Methyl 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoate](/img/structure/B11996421.png)

![3-methyl-7-(2-phenylethyl)-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996423.png)


![4'-Nitro[1,1'-biphenyl]-4-sulfonamide](/img/structure/B11996438.png)
